![molecular formula C19H21F3N4O B2427155 N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775452-64-6](/img/structure/B2427155.png)
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally similar to N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities. A study by Kambappa et al. (2017) synthesized and tested a series of novel piperidine-4-carboxamide derivatives. These compounds effectively inhibited in vivo angiogenesis in a chick chorioallantoic membrane model and exhibited differential migration and band intensities in DNA binding/cleavage assays (Kambappa et al., 2017).
NF-kappaB and AP-1 Gene Expression Inhibition
A study by Palanki et al. (2000) focused on structure-activity relationship studies of carboxamide derivatives, similar to the compound , as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. The study explored substitutions at various positions of the pyrimidine ring, leading to compounds with cell-based activity and potential for improved oral bioavailability (Palanki et al., 2000).
Soluble Epoxide Hydrolase Inhibition
Research by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating potential utility in various disease models. The triazine heterocycle was essential for potency and selectivity, while phenyl group substitution helped in reducing clearance and enhancing oral exposure (Thalji et al., 2013).
Antimicrobial Activities
Compounds with a piperidine-4-carboxamide core have shown antimicrobial properties. For instance, a study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)piperidine-4-carboxamide derivatives, indicating their significance in quality control of pharmaceuticals (Ye et al., 2012).
Glycine Transporter Inhibition
A study by Yamamoto et al. (2016) on structurally similar compounds found that these derivatives can act as potent inhibitors of the glycine transporter 1 (GlyT1), suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13(14-5-3-2-4-6-14)25-18(27)15-7-9-26(10-8-15)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-13,15H,7-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJECQFPIUHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.